molecular formula C15H21ClN2O2 B5320370 N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide

N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide

Cat. No. B5320370
M. Wt: 296.79 g/mol
InChI Key: HBFCCVAPDVAPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide, also known as CDMMA, is a chemical compound with potential applications in the field of medicine and pharmacology. This compound belongs to the class of acetamides and is synthesized using specific methods. The scientific research conducted on CDMMA has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for potential applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide involves the inhibition of specific enzymes and pathways involved in cancer cell proliferation and inflammation. The compound has been shown to inhibit the activity of specific kinases, such as AKT and ERK, which play a critical role in cancer cell survival and proliferation. This compound has also been shown to inhibit the production of specific cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the inhibition of cancer cell proliferation and the reduction of inflammation. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide in lab experiments include its high purity, low toxicity to normal cells, and potential applications in the treatment of cancer and inflammation. However, the limitations of using this compound in lab experiments include the need for specific synthesis methods and the potential for off-target effects.

Future Directions

There are several potential future directions for the study of N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide, including its potential use in combination with other anti-cancer agents, its potential use in the treatment of specific types of cancer, and its potential use in the treatment of other inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2,6-dimethylmorpholine. The final step involves the reaction of the resulting intermediate with acetic anhydride to form this compound. This method yields a pure form of this compound with high yield and purity.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide has been extensively studied for its potential applications in the field of medicine and pharmacology. The compound has shown significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential use as an anti-inflammatory agent, with promising results.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-10-4-5-13(16)6-14(10)17-15(19)9-18-7-11(2)20-12(3)8-18/h4-6,11-12H,7-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFCCVAPDVAPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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